4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Overview
Description
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a triazole ring, a thiazole ring, and various alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and thiazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE is unique due to its combination of triazole and thiazole rings, which confer distinct chemical and biological properties. The presence of both alkyl and aryl substituents further enhances its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[(5-propan-2-yl-4-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4S2/c1-5-9-23-17(13(2)3)21-22-19(23)25-12-16-11-24-18(20-16)15-8-6-7-14(4)10-15/h6-8,10-11,13H,5,9,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPBFWVUQHRBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC(=C3)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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